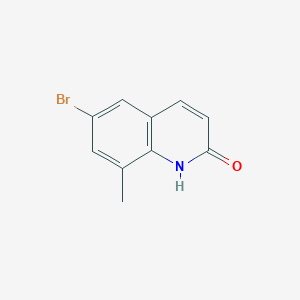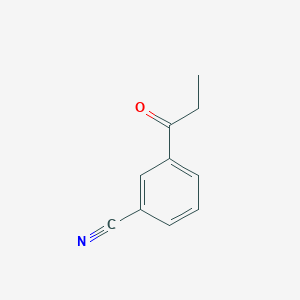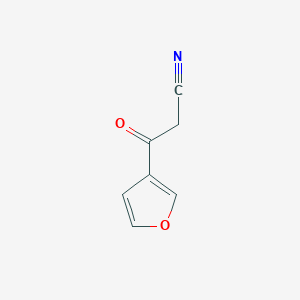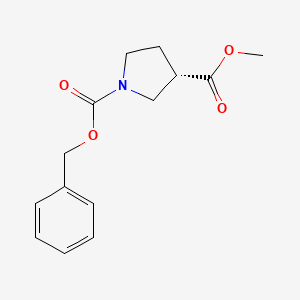
8-Bromo-7-methylquinoline
Descripción general
Descripción
8-Bromo-7-methylquinoline is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for 8-Bromo-7-methylquinoline is1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 . This indicates that the compound has a quinoline core structure with a bromine atom and a methyl group on the 8th and 7th positions, respectively. Physical And Chemical Properties Analysis
8-Bromo-7-methylquinoline is an off-white solid . It has a molecular weight of 222.08 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
8-Bromo-7-methylquinoline serves as a precursor in the synthesis of quinoline derivatives, which are prominent in the development of anticancer agents . These compounds can interact with various biological targets such as proteins, receptors, and enzymes, offering pathways to novel medication candidates. The structural versatility of quinoline allows for the creation of molecules that can inhibit the growth of cancer cells, making it a valuable asset in oncological research.
Synthetic Organic Chemistry: Catalysts and Reagents
In synthetic organic chemistry, 8-Bromo-7-methylquinoline is utilized for the preparation of catalysts and reagents . Its electron-withdrawing bromine atom and electron-donating methyl group influence its reactivity, making it suitable for various chemical reactions, including nucleophilic substitution which is pivotal in constructing complex organic compounds.
Drug Discovery: Lead Compound Development
The compound is instrumental in the early stages of drug discovery as a lead compound for further functionalization . It provides a scaffold that can be modified to enhance the pharmacological profile of new drugs, aiding in the discovery of treatments for a wide range of diseases.
Industrial Chemistry: Green Chemistry Applications
8-Bromo-7-methylquinoline is significant in green chemistry applications within industrial settings . Its role in facilitating solvent-free reactions and promoting the use of eco-friendly catalysts aligns with the increasing demand for sustainable and environmentally friendly chemical processes.
Agrochemicals: Synthesis of Pesticides
This compound is also a key intermediate in the synthesis of agrochemicals, including pesticides. Its structural properties allow for the creation of molecules that can protect crops from pests and diseases, contributing to agricultural productivity and food security.
Dyes: Colorant Synthesis
Lastly, 8-Bromo-7-methylquinoline finds application in the synthesis of dyes. It can be used to develop colorants with specific properties for use in various industries, from textiles to printing, enhancing the quality and performance of dyes.
Safety and Hazards
The safety information for 8-Bromo-7-methylquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
8-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLODIGTEKKDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540230 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methylquinoline | |
CAS RN |
98203-08-8 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)



amine](/img/structure/B1282661.png)
